

# Comparative Analysis of Levophacetoperane and Solriamfetol: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025



A Tale of Two Wake-Promoting Agents: One Established, One Re-emerging

In the landscape of wake-promoting agents, Solriamfetol stands as a well-characterized therapeutic with a robust portfolio of clinical trial data supporting its efficacy and safety. In contrast, Levophacetoperane, a historical psychostimulant, is re-emerging with a renewed interest in its potential therapeutic applications. This comprehensive guide provides a comparative analysis of these two compounds, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While a direct head-to-head comparison is limited by the disparity in the depth of available research, this analysis will objectively present the current state of knowledge for both drugs.

# Mechanism of Action: A Shared Focus on Dopamine and Norepinephrine

Both Levophacetoperane and Solriamfetol exert their wake-promoting effects primarily by acting as dopamine and norepinephrine reuptake inhibitors (DNRIs). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), they increase the extracellular concentrations of these key neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling in brain regions responsible for wakefulness and alertness.[1][2][3][4]

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor.[2][3] It has a lower binding affinity for DAT and NET compared to traditional stimulants and notably lacks the







monoamine-releasing effects of amphetamines at therapeutic doses.[5] This distinct pharmacological profile may contribute to a reduced potential for abuse compared to other stimulants.[5]

Levophacetoperane, the (R,R) enantiomer of phacetoperane, is described as a reverse ester of methylphenidate.[4][6] Like methylphenidate, it competitively inhibits the uptake of norepinephrine and dopamine.[4] Historical data suggest its stimulant effect differs from other catecholaminergic agents like methylphenidate and amphetamine, with a potentially favorable benefit/risk balance.[4][6]

Below is a diagram illustrating the shared signaling pathway of these two compounds.





Click to download full resolution via product page

Caption: Shared mechanism of action for Levophacetoperane and Solriamfetol.

# Clinical Efficacy: Robust Data for Solriamfetol, Historical for Levophacetoperane



The clinical development of Solriamfetol is well-documented through a series of Phase 3 clinical trials (TONES program) that have established its efficacy in treating excessive daytime sleepiness (EDS) in adults with narcolepsy and obstructive sleep apnea (OSA).[7] In contrast, the clinical data for Levophacetoperane are primarily historical, with a recent literature review alluding to its extensive clinical use in the past for obesity and depression, and its potential for treating ADHD.[4][6] However, contemporary, placebo-controlled clinical trial data for Levophacetoperane in sleep disorders are not publicly available.

#### **Solriamfetol Clinical Trial Data**

The efficacy of Solriamfetol has been consistently demonstrated across multiple studies, with key endpoints being the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).

Table 1: Summary of Solriamfetol Efficacy in Narcolepsy (12-week data)

| Dose                                                                                | Change from Baseline in MWT (minutes) | Change from<br>Baseline in ESS | Percentage of Patients with PGI-C Improvement |
|-------------------------------------------------------------------------------------|---------------------------------------|--------------------------------|-----------------------------------------------|
| Placebo                                                                             | +2.1                                  | -1.6                           | 39.7%                                         |
| 75 mg                                                                               | -                                     | -2.2                           | -                                             |
| 150 mg                                                                              | +9.8                                  | -5.4                           | 78.2%                                         |
| 300 mg                                                                              | +12.3                                 | -6.4                           | 84.7%                                         |
| Source: Randomized study of solriamfetol for excessive sleepiness in narcolepsy.[8] |                                       |                                |                                               |

Table 2: Summary of Solriamfetol Efficacy in Obstructive Sleep Apnea (12-week data)



| Dose    | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |
|---------|---------------------------------------|-----------------------------|
| Placebo | +0.4                                  | -1.7                        |
| 37.5 mg | +4.2                                  | -                           |
| 75 mg   | +7.7                                  | -3.6                        |
| 150 mg  | +10.7                                 | -4.5                        |
| 300 mg  | +13.3                                 | -5.4                        |

Source: Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized

Controlled Trial.

## **Experimental Protocols**

Detailed experimental protocols for the pivotal clinical trials of Solriamfetol are available through clinical trial registries. A representative workflow for a Phase 3 efficacy and safety study is outlined below.





Click to download full resolution via product page

**Caption:** Representative workflow for Solriamfetol Phase 3 clinical trials.

For Levophacetoperane, a detailed, contemporary clinical trial protocol is not available. However, based on the literature, a preclinical in vitro binding profile assay would be a crucial first step in its modern reassessment.





Click to download full resolution via product page

Caption: Conceptual workflow for preclinical binding assessment of Levophacetoperane.

#### **Pharmacokinetics**

Solriamfetol exhibits predictable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a high bioavailability of approximately 95%. A high-fat meal has a minimal effect on the overall exposure but can delay the time to peak concentration. Solriamfetol is minimally metabolized and is primarily excreted unchanged in the urine. Its elimination half-life is approximately 7.1 hours.

Table 3: Pharmacokinetic Parameters of Solriamfetol



| Parameter                                | Value                  |  |
|------------------------------------------|------------------------|--|
| Bioavailability                          | ~95%                   |  |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours              |  |
| Plasma Protein Binding                   | 13.3% to 19.4%         |  |
| Metabolism                               | Minimal                |  |
| Elimination Half-life                    | ~7.1 hours             |  |
| Primary Route of Excretion               | Renal (unchanged drug) |  |

For Levophacetoperane, detailed human pharmacokinetic data from modern studies are not readily available in the public domain.

### Safety and Tolerability

Solriamfetol has been generally well-tolerated in clinical trials. The most commonly reported adverse events are headache, nausea, decreased appetite, anxiety, and insomnia.[8] These side effects are typically mild to moderate in severity.

Levophacetoperane was reported to be generally well-tolerated in its historical clinical use.[4] [6] A recent literature review suggests it may have a favorable benefit/risk profile compared to other stimulants, with fewer side effects reported in studies involving children and adolescents. [4] However, a comprehensive safety profile based on current regulatory standards is not available.

#### **Conclusion and Future Directions**

Solriamfetol is a well-established wake-promoting agent with a clearly defined mechanism of action, robust clinical efficacy data, and a well-characterized safety and pharmacokinetic profile. It represents a significant therapeutic option for patients with excessive daytime sleepiness associated with narcolepsy and OSA.

Levophacetoperane, while sharing a similar primary mechanism of action with Solriamfetol, remains a compound with historical significance and renewed interest. The available information, largely from a comprehensive literature review, suggests a potential for a favorable



efficacy and safety profile. However, to be considered a viable therapeutic alternative, Levophacetoperane will require rigorous investigation through modern, well-controlled preclinical and clinical studies. Future research should focus on confirming its binding affinities and functional activity at monoamine transporters, establishing its pharmacokinetic profile in humans, and conducting randomized, placebo-controlled clinical trials to definitively assess its efficacy and safety for specific indications. Without such data, a direct and meaningful comparison with established treatments like Solriamfetol remains speculative.

For drug development professionals, the case of Levophacetoperane highlights the potential for reinvestigating historical compounds with modern methodologies. For researchers and scientists, the distinct profiles of these two DNRIs offer valuable tools to further probe the neurobiology of wakefulness and sleep-wake disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Solriamfetol for the Treatment of Excessive Daytime Sleepiness in Participants with Narcolepsy with and without Cataplexy: Subgroup Analysis of Efficacy and Safety Data by Cataplexy Status in a Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Solriamfetol Reduces Excessive Sleepiness in Patients With Narcolepsy and OSA | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives PMC [pmc.ncbi.nlm.nih.gov]



- 8. A randomized study of solriamfetol for excessive sleepiness in narcolepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Levophacetoperane and Solriamfetol: A Review of Preclinical and Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620750#comparative-analysis-of-the-effects-of-levophacetoperane-and-solriamfetol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com